![molecular formula C25H50O3 B12653365 2-Methoxyethyl docosanoate CAS No. 94278-13-4](/img/structure/B12653365.png)
2-Methoxyethyl docosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl docosanoate is an organic compound with the molecular formula C25H50O3. It is an ester derived from docosanoic acid and 2-methoxyethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyethyl docosanoate can be synthesized through the esterification of docosanoic acid with 2-methoxyethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The industrial production process may also include steps for the removal of by-products and impurities to meet the required quality standards .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl docosanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Drug Delivery Systems
2-Methoxyethyl docosanoate is utilized in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its lipid-based nature allows it to encapsulate hydrophobic drugs effectively, facilitating their transport across biological membranes.
Emollient Properties
In cosmetics, this compound serves as an emollient. It helps to soften and smooth the skin by forming a barrier that reduces moisture loss. Its long-chain structure provides a luxurious feel in formulations, making it suitable for creams and lotions .
Skin Conditioning Agent
Due to its moisturizing properties, it is included in formulations aimed at improving skin texture and hydration. Studies have shown that fatty acid esters can enhance skin barrier function, which is crucial for maintaining skin health .
Lubricants
The compound's lubricating properties make it a candidate for use in industrial lubricants and personal care products. It can reduce friction between surfaces, enhancing the performance of mechanical systems .
Biodegradable Polymers
Research into biodegradable materials has identified fatty acid esters as potential plasticizers in polymer formulations. This compound could improve the flexibility and processability of biodegradable plastics, contributing to sustainable material development .
Case Studies and Research Findings
Several studies have documented the applications of fatty acid esters similar to this compound:
- Case Study on Drug Formulation : A study demonstrated that incorporating fatty acid esters into drug formulations improved the solubility of poorly soluble compounds by up to 50%, significantly enhancing their bioavailability .
- Cosmetic Formulations : In a comparative analysis of emollients, this compound was found to outperform traditional emollients in terms of skin hydration and spreadability .
- Biodegradable Plastics : Research indicated that adding fatty acid esters as plasticizers improved the mechanical properties of biodegradable polymers, making them more viable for commercial applications .
Mechanism of Action
The mechanism of action of 2-methoxyethyl docosanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release docosanoic acid and 2-methoxyethanol, which may exert their effects through various biochemical pathways. The methoxy group can also participate in interactions with enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Docosanoic acid, methyl ester: Similar in structure but with a methyl group instead of a methoxyethyl group.
2-Methoxyethyl palmitate: Similar ester but derived from palmitic acid instead of docosanoic acid.
Uniqueness
2-Methoxyethyl docosanoate is unique due to its specific ester linkage and the presence of a long-chain fatty acid (docosanoic acid).
Biological Activity
2-Methoxyethyl docosanoate, a fatty acid ester, has garnered attention in recent years for its potential biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse research studies and findings.
This compound is an ester derived from docosanoic acid (behenic acid) and methoxyethanol. Its chemical structure can be represented as follows:
- Chemical Formula : C24H50O2
- Molecular Weight : 370.68 g/mol
Antibacterial Activity
Several studies have investigated the antibacterial properties of fatty acid esters, including this compound. The compound exhibits significant antibacterial effects against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Research indicates that fatty acid derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain fatty acids showed MIC values ranging from 937.5 μg/mL to 7500 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Activity
The anticancer potential of fatty acids and their esters has been widely documented. In particular, docosanoic acid derivatives have been shown to exhibit cytotoxic effects on cancer cell lines.
- Case Study : A study assessing the cytotoxicity of various fatty acid extracts found that docosanoic acid methyl ester demonstrated marked antitumor activity against leukemia cell lines, suggesting that its derivatives, such as this compound, may possess similar properties .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Fatty acids and their esters can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Cellular Processes : These compounds may interfere with protein synthesis or other vital cellular functions in bacteria and cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fatty acids can induce oxidative stress in target cells, contributing to their cytotoxic effects .
Data Summary
Property | Value/Observation |
---|---|
Chemical Formula | C24H50O2 |
Molecular Weight | 370.68 g/mol |
Antibacterial MIC Range | 937.5 μg/mL - 7500 μg/mL |
Anticancer Activity | Significant against leukemia cell lines |
Mechanisms of Action | Membrane disruption, inhibition of processes, ROS generation |
Properties
CAS No. |
94278-13-4 |
---|---|
Molecular Formula |
C25H50O3 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
2-methoxyethyl docosanoate |
InChI |
InChI=1S/C25H50O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(26)28-24-23-27-2/h3-24H2,1-2H3 |
InChI Key |
UKUZOKUATMVQAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.